Sevasemten
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Overview
Description
Preparation Methods
The specific synthetic routes and reaction conditions for Sevasemten are proprietary and not publicly disclosed. it is known that this compound is produced through a series of chemical reactions that involve the precise manipulation of molecular structures to achieve the desired pharmacological properties . Industrial production methods likely involve large-scale synthesis in controlled environments to ensure consistency and purity of the compound .
Chemical Reactions Analysis
Sevasemten undergoes various chemical reactions, primarily focusing on its interaction with myosin, a key protein involved in muscle contractions . The compound is designed to selectively reduce injurious mechanical stress caused by the absence of functional dystrophin, allowing a normal, healthy range of muscle contraction . Common reagents and conditions used in these reactions are not publicly detailed, but the major product formed is a stabilized muscle function with reduced muscle damage .
Scientific Research Applications
Sevasemten has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound’s unique mechanism of action provides insights into the development of small molecules targeting muscle proteins.
Biology: It is used to study the role of myosin in muscle contractions and the effects of reducing mechanical stress on muscle health.
Mechanism of Action
Sevasemten exerts its effects by selectively targeting the muscle motor protein myosin, which regulates the contraction of fast skeletal muscle fibers . By reducing the mechanical stress caused by the absence of functional dystrophin, this compound allows for a normal range of muscle contraction . This intervention limits negative events such as inflammation, muscle degeneration, exhaustion of the regenerative process, fibrosis, adipogenesis, and loss of function .
Comparison with Similar Compounds
Sevasemten is unique in its ability to selectively target myosin and reduce mechanical stress in muscle fibers. Similar compounds include other myosin modulators and treatments for muscular dystrophies, such as:
Raxone (Idebenone): Used for the treatment of Duchenne muscular dystrophy.
Vamorolone: A steroidal anti-inflammatory drug being investigated for its potential to treat Duchenne muscular dystrophy.
This compound stands out due to its novel mechanism of action and its potential to provide enhanced muscle function and health .
Properties
CAS No. |
2417395-15-2 |
---|---|
Molecular Formula |
C16H11F4N5O2 |
Molecular Weight |
381.28 g/mol |
IUPAC Name |
2-[(5-fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3-one |
InChI |
InChI=1S/C16H11F4N5O2/c17-12-3-10(4-21-7-12)8-25-14(26)2-1-13(24-25)11-5-22-15(23-6-11)27-9-16(18,19)20/h1-7H,8-9H2 |
InChI Key |
XFPJKQRXBAFXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CN=C(N=C2)OCC(F)(F)F)CC3=CC(=CN=C3)F |
Origin of Product |
United States |
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